
Hept-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-2-en-4-ynal is an organic compound with the molecular formula C7H8O. It is a member of the aldehyde family and features both an alkene and an alkyne functional group. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Hept-2-en-4-ynal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Hept-2-enoic acid.
Reduction: Hept-2-en-4-yn-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hept-2-en-4-ynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Hept-2-en-4-ynal can be compared with other similar compounds such as:
Hept-2-enal: Lacks the alkyne group, making it less reactive in certain types of reactions.
Hept-2-ynal: Lacks the alkene group, limiting its participation in addition reactions.
Hept-2-en-4-yn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.
This compound’s unique combination of functional groups makes it particularly valuable in synthetic chemistry, offering a broader range of reactivity compared to its analogs.
Propiedades
Número CAS |
34501-81-0 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
hept-2-en-4-ynal |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3 |
Clave InChI |
PQEGCSHZLIDVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


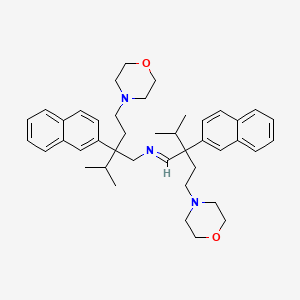
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
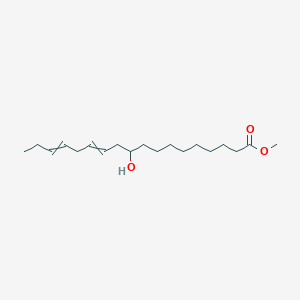
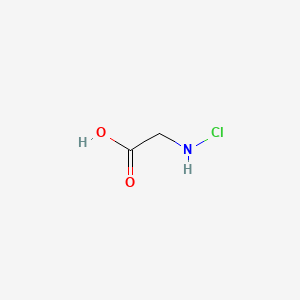
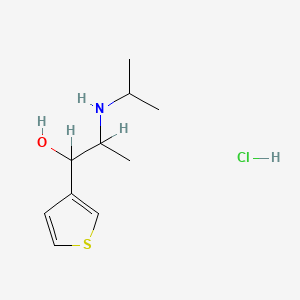
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)


![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
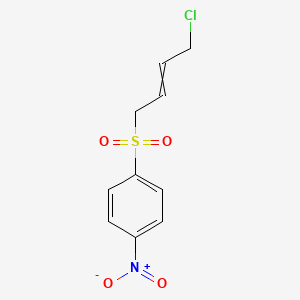
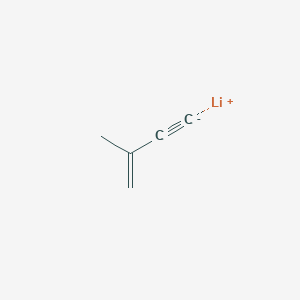
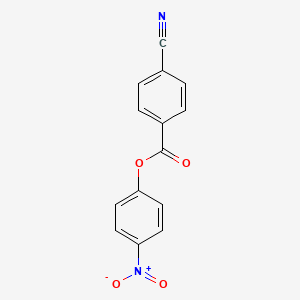
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
